2-(Azetidin-3-yloxy)-N-(pentan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yloxy)-N-(pentan-3-yl)acetamide is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-N-(pentan-3-yl)acetamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Etherification: The azetidine ring is then reacted with an appropriate alkylating agent to introduce the 3-yloxy group.
Amidation: The final step involves the reaction of the intermediate with pentan-3-ylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-N-(pentan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-N-(pentan-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yloxy)-N-(butan-2-yl)acetamide
- 2-(Azetidin-3-yloxy)-N-(hexan-4-yl)acetamide
- 2-(Azetidin-3-yloxy)-N-(propyl)acetamide
Uniqueness
2-(Azetidin-3-yloxy)-N-(pentan-3-yl)acetamide is unique due to its specific structural features, such as the pentan-3-yl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-pentan-3-ylacetamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-8(4-2)12-10(13)7-14-9-5-11-6-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
YUGQXLFJIKOUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)COC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.